An In-depth Technical Guide to the Mechanism of Action of Fluazifop-p-butyl on ACCase Inhibition
An In-depth Technical Guide to the Mechanism of Action of Fluazifop-p-butyl on ACCase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluazifop-p-butyl (B166164) is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. Its herbicidal activity is primarily attributed to the R-enantiomer, which selectively controls annual and perennial grass weeds in various broadleaf crops. This technical guide provides a comprehensive overview of the molecular mechanism of action of fluazifop-p-butyl, focusing on its potent inhibition of Acetyl-CoA Carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. The guide details the conversion of the pro-herbicide fluazifop-p-butyl to its active form, its interaction with the ACCase enzyme, the kinetic and structural basis of this inhibition, and the mechanisms of resistance observed in various weed species. Detailed experimental protocols for studying ACCase inhibition and quantitative data on the herbicide's efficacy are also presented.
Mechanism of Action: From Pro-herbicide to ACCase Inhibition
Fluazifop-p-butyl itself is not the active herbicidal molecule. It functions as a pro-herbicide, meaning it requires metabolic activation within the target plant to exert its phytotoxic effects.
Absorption and Hydrolysis
Following foliar application, fluazifop-p-butyl is readily absorbed through the leaf surface of susceptible grass species.[1] Once inside the plant, it undergoes rapid hydrolysis, catalyzed by esterase enzymes, to its biologically active form, fluazifop-P acid ((R)-fluazifop).[2] This active metabolite is then translocated throughout the plant via both the phloem and xylem, accumulating in meristematic tissues—the primary sites of growth, such as shoot and root tips.[3]
Figure 1: Activation and herbicidal pathway of fluazifop-p-butyl.
Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary molecular target of fluazifop-P acid is the enzyme Acetyl-CoA Carboxylase (ACCase).[3] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[4] This reaction involves the carboxylation of acetyl-CoA to form malonyl-CoA.
In grasses, the susceptible form of ACCase is a multi-functional homodimer located in the chloroplasts. Fluazifop-P acid binds to the carboxyltransferase (CT) domain of the ACCase enzyme, leading to the inhibition of its catalytic activity. By inhibiting ACCase, fluazifop-P acid effectively halts the production of malonyl-CoA, thereby shutting down fatty acid synthesis. This disruption of lipid biosynthesis leads to a loss of cell membrane integrity, cessation of growth, and ultimately, the death of the susceptible grass weed. The selectivity of fluazifop-p-butyl arises from the structural differences between the ACCase enzymes of susceptible grasses and tolerant broadleaf plants.
Structural and Kinetic Basis of ACCase Inhibition
Binding Site and Molecular Interactions
Fluazifop-P acid binds to a specific pocket within the carboxyltransferase (CT) domain of the grass ACCase enzyme. Molecular docking and structural studies have indicated that this binding site is located at the dimer interface of the CT domain. The binding of aryloxyphenoxypropionate herbicides like fluazifop-P acid is thought to be allosteric, inducing a conformational change that prevents the binding of the natural substrate, acetyl-CoA, or hinders the carboxyl transfer reaction.
Figure 2: Allosteric inhibition of ACCase by fluazifop-P acid.
Kinetics of Inhibition
Kinetic studies of ACCase inhibition by aryloxyphenoxypropionate herbicides generally indicate a non-competitive or mixed-type inhibition with respect to the substrate acetyl-CoA. This suggests that the inhibitor does not directly compete with the substrate for the same binding site but rather binds to a distinct allosteric site on the enzyme. This binding reduces the catalytic efficiency of the enzyme, regardless of the substrate concentration.
Quantitative Data on ACCase Inhibition
The inhibitory potency of fluazifop-P acid is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values are highly dependent on the plant species and the presence of resistance-conferring mutations.
| Weed Species | Biotype | ACCase Mutation | IC50 (µM) of Fluazifop-P Acid | Reference |
| Hordeum vulgare (Barley) | Susceptible | Wild Type | ~0.3 - 0.5 | Walker et al., 1988 |
| Pisum sativum (Pea) | Tolerant | Wild Type | > 100 | Walker et al., 1988 |
| Digitaria ciliaris (Southern Crabgrass) | Susceptible | Wild Type | ~0.5 | Basak et al., 2021 |
| Digitaria ciliaris (Southern Crabgrass) | Resistant | Ile-1781-Leu | ~8.9 | Basak et al., 2021 |
| Digitaria ciliaris (Southern Crabgrass) | Resistant | Ile-1781-Leu | ~17.1 | Basak et al., 2021 |
| Rottboellia cochinchinensis (Itchgrass) | Resistant | Trp-2027-Cys | High Resistance | Castillo-Matamoros et al., 2016 |
Mechanisms of Resistance
The widespread use of ACCase-inhibiting herbicides has led to the evolution of resistance in many grass weed populations. The primary mechanism of resistance is target-site modification, where point mutations in the ACCase gene result in an altered enzyme that is less sensitive to the herbicide.
Common resistance-conferring mutations for aryloxyphenoxypropionates include:
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Ile-1781-Leu: This is one of the most common mutations conferring resistance to multiple ACCase inhibitors.
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Trp-2027-Cys: This mutation is known to confer high levels of resistance to aryloxyphenoxypropionate herbicides.
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W1999C, W2027S, and I2041N: These mutations have also been identified in resistant populations.
Non-target-site resistance mechanisms, such as enhanced herbicide metabolism, can also contribute to reduced sensitivity to fluazifop-p-butyl.
Experimental Protocols
ACCase Extraction from Plant Tissue
References
- 1. eubopen.org [eubopen.org]
- 2. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
